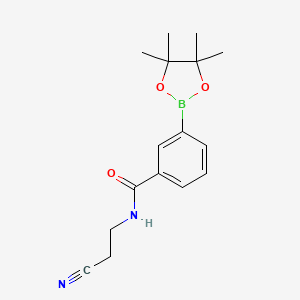
(R)-2-Amino-5-((bis(methylamino)methylene)amino)pentanoic acid
Overview
Description
Chemical Reactions Analysis
Amino acids can participate in various chemical reactions. They can form peptide bonds, resulting in the creation of peptides and proteins. They can also undergo reactions related to their amino and carboxylic acid groups .Physical And Chemical Properties Analysis
Amino acids are usually crystalline solids that are soluble in water . They have high melting points and are optically active, except for glycine. The exact physical and chemical properties would depend on the specific structure of the compound.Scientific Research Applications
Endosomolytic Polymers
Poly(amido-amine)s (PAAs), which include structures related to (R)-2-Amino-5-((bis(methylamino)methylene)amino)pentanoic acid, are investigated for their endosomolytic properties. These polymers exhibit varying degrees of cytotoxicity and hemolytic activity depending on their amino group basicity. Such PAAs are significant in the study of drug delivery systems and understanding cell membrane interactions (Ferruti et al., 2000).
Biomedical Applications of Phosphonic Acid-functionalized Polymers
Phosphonic acid-functionalized poly(amido amine) macromers, which are chemically related to this compound, have been synthesized for potential biomedical applications. These materials demonstrate tunable swelling, degradation, and mineralization properties, making them suitable for use as biodegradable biomaterials (Altuncu et al., 2020).
Stereoisomer Synthesis
The synthesis of various stereoisomers of amino acids, including those structurally similar to this compound, has been explored. These efforts are crucial for understanding the role of stereochemistry in biological activity and for developing pharmaceuticals (Herdeis & Lütsch, 1993).
Radiolabeling and Imaging
Compounds similar to this compound have been synthesized and radiolabeled for potential use in positron emission tomography (PET) imaging of brain tumors. These studies highlight the importance of such compounds in medical diagnostics (Yu et al., 2010).
Catalytic Activity
Research has been conducted on copper complexes involving ligands related to this compound. These studies contribute to the understanding of catalytic processes and the design of new catalysts in chemical reactions (Kodera et al., 1997).
Drug Development and Disease Treatment
Research on amino acids including this compound analogs has been instrumental in the development of new drugs and treatment strategies for diseases. These compounds have been explored for their potential as inhibitors in various biological processes (Ulhaq et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPFXCBJHIIJGS-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=NC)NCCC[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![methyl 6-amino-1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3331084.png)
![4-(4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl)benzoic acid](/img/structure/B3331095.png)



